2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE
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Overview
Description
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of research. This compound is characterized by the presence of a benzodiazole ring system substituted with dimethyl groups and an acetamide moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Dimethylation: The benzodiazole ring is then subjected to dimethylation using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Acetamide Formation: The final step involves the introduction of the acetamide group. This can be done by reacting the dimethylated benzodiazole with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the benzodiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)BUTAN-1-AMINE: Similar structure with a butan-1-amine group instead of an acetamide group.
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1-THIOAMIDE: Contains a propane-1-thioamide group.
Uniqueness
2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)-N-PHENYLACETAMIDE is unique due to its specific substitution pattern and the presence of both benzodiazole and acetamide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(5,6-dimethylbenzimidazol-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-8-15-16(9-13(12)2)20(11-18-15)10-17(21)19-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHMZVHSAMZICY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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